
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol
Overview
Description
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol, also known as DMF-MeBIM, is a chemical compound that has been extensively studied in scientific research. This compound has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have anti-cancer properties and has been studied as a potential anti-cancer drug. In biochemistry, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to inhibit certain enzymes and has been studied as a potential enzyme inhibitor. In pharmacology, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The mechanism of action of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol is not fully understood. However, it has been found to inhibit certain enzymes, including acetylcholinesterase and butyrylcholinesterase. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has been found to have various biochemical and physiological effects. In vitro studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. In vivo studies have shown that (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has several advantages for lab experiments. It can be synthesized with high purity and yield, which makes it suitable for use in various experiments. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has also been extensively studied, which makes it a well-understood compound. However, (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been realized. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be expensive to synthesize, which can limit its use in some experiments.
Future Directions
There are several future directions for the study of (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol. One potential direction is the study of its potential applications in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential as an enzyme inhibitor. (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can also be modified to produce analogs with improved properties, which can be studied for their potential applications. Finally, the synthesis method for (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol can be optimized to produce higher yields and reduce the cost of production.
properties
CAS RN |
199594-81-5 |
|---|---|
Product Name |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
Molecular Formula |
C16H14F2N2O |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazol-2-yl]methanol |
InChI |
InChI=1S/C16H14F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,21H,8-9H2,1H3 |
InChI Key |
ICUYCZJMCOJKBO-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)CO)CC3=C(C=CC=C3F)F |
Other CAS RN |
199594-81-5 |
synonyms |
(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details













Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

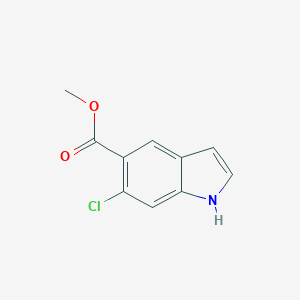
![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)
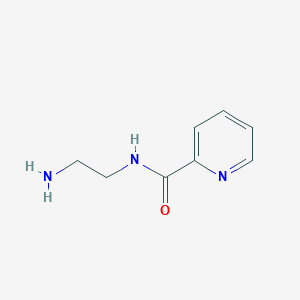
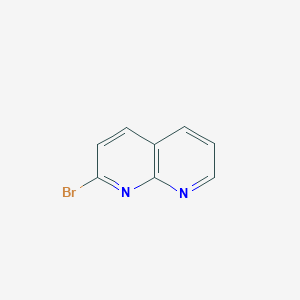
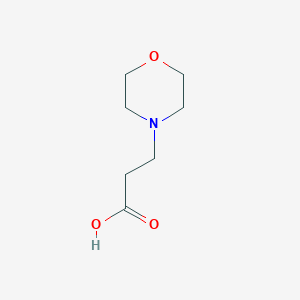
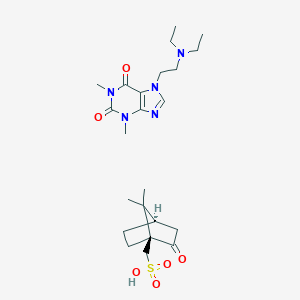

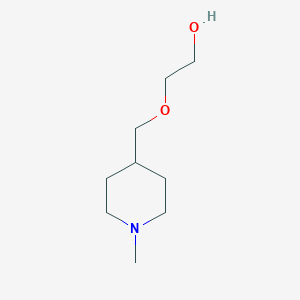
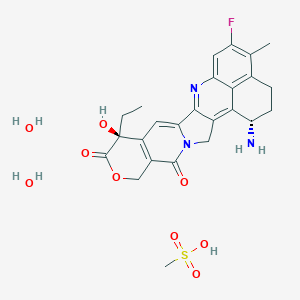
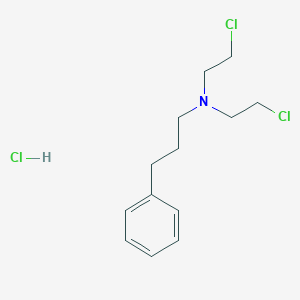


![4-[4-[6-(Acryloyloxy)hexyloxy]benzoyloxy]benzoic acid 4-[6-(acryloyloxy)hexyloxy]phenyl ester](/img/structure/B171670.png)
